molecular formula C8H2Cl2O3 B1329375 4,5-Dichlorophthalic anhydride CAS No. 942-06-3

4,5-Dichlorophthalic anhydride

Cat. No. B1329375
Key on ui cas rn: 942-06-3
M. Wt: 217 g/mol
InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
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Patent
US06652970B1

Procedure details

In a flask equipped with a stirrer, nitrogen inlet, and DEAN-STARK trap, 10.0 grams of 4,5-dichlorophthalic acid, 150 milliliters of xylene, and several crystals of toluenesulfonic acid were added. The mixture was heated to reflux and water was collected in the DEAN-STARK trap over a period often hours. The xylene was distilled off and the solid was collected in a BÜCHNER funnel and allowed to air dry, yielding 8.3 grams of 4,5-dichlorophthalic anhydride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](=[CH:9][C:10]=1[Cl:11])[C:6]([OH:8])=O.C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C(C)=CC=CC=1>[Cl:11][C:10]1[CH:9]=[C:5]2[C:6](=[O:8])[O:14][C:12](=[O:13])[C:4]2=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1Cl)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water was collected in the DEAN-STARK trap over a period often hours
DISTILLATION
Type
DISTILLATION
Details
The xylene was distilled off
CUSTOM
Type
CUSTOM
Details
the solid was collected in a BÜCHNER funnel
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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